4-[(Pyridin-4-yl)amino]benzoic acid hydrochloride
Overview
Description
4-[(Pyridin-4-yl)amino]benzoic acid hydrochloride is a chemical compound with the molecular formula C12H11ClN2O2 It is a derivative of benzoic acid, where the amino group is substituted with a pyridin-4-yl group
Mechanism of Action
Target of Action
The primary targets of 4-[(Pyridin-4-yl)amino]benzoic acid hydrochloride are currently unknown. This compound is a relatively new and unexplored entity in the field of pharmacology .
Pharmacokinetics
It is known that the compound is slightly soluble in water . This solubility can influence its absorption and distribution within the body. The compound’s metabolism and excretion processes remain to be investigated .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Pyridin-4-yl)amino]benzoic acid hydrochloride typically involves the reaction of 4-aminobenzoic acid with pyridine-4-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction mixture is stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The reactants are fed into a reactor where they undergo the coupling reaction under controlled temperature and pressure conditions. The product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-[(Pyridin-4-yl)amino]benzoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed.
Major Products
The major products formed from these reactions include N-oxide derivatives, reduced amines, and substituted benzoic acid derivatives.
Scientific Research Applications
4-[(Pyridin-4-yl)amino]benzoic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a precursor for pharmaceuticals.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
4-(Pyridin-4-yl)benzoic acid: Similar structure but lacks the amino group.
4-(Piperidin-4-yl)benzoic acid hydrochloride: Contains a piperidine ring instead of a pyridine ring.
Para-aminobenzoic acid (PABA): Similar structure but without the pyridine ring.
Uniqueness
4-[(Pyridin-4-yl)amino]benzoic acid hydrochloride is unique due to the presence of both the pyridine and amino groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
4-(pyridin-4-ylamino)benzoic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O2.ClH/c15-12(16)9-1-3-10(4-2-9)14-11-5-7-13-8-6-11;/h1-8H,(H,13,14)(H,15,16);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNEZGMQMFUFLMU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)NC2=CC=NC=C2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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